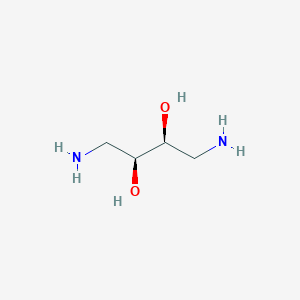

(2S,3S)-1,4-Diaminobutane-2,3-diol

Description

Significance of C2-Symmetric Vicinal Diaminodiols in Organic Synthesis and Coordination Chemistry

C2-symmetric ligands possess a twofold rotational axis of symmetry, a characteristic that significantly simplifies the analysis of catalytic reactions by reducing the number of possible transition states. wikipedia.org This often leads to higher enantioselectivity in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. wikipedia.org Vicinal diaminodiols, such as (2S,3S)-1,4-Diaminobutane-2,3-diol, are particularly effective in this regard. The presence of two adjacent stereocenters with both amino and hydroxyl groups allows for the formation of stable chelate rings with metal ions, creating a well-defined and rigid chiral environment around the metal center. numberanalytics.com

In organic synthesis, these compounds serve as chiral auxiliaries or precursors to chiral catalysts. orgsyn.org Their C2-symmetry can be exploited to control the stereochemical outcome of a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to synthesize both enantiomers, (2S,3S) and (2R,3R), often from readily available chiral precursors like tartaric acid, further enhances their utility. uni-erlangen.deresearchgate.net

In coordination chemistry, C2-symmetric vicinal diaminodiols are prized for their ability to form stable complexes with a variety of transition metals. uni-erlangen.de These metal complexes are not only crucial as catalysts but are also investigated for their potential applications in materials science, owing to their unique electronic and optical properties. numberanalytics.com The predictable coordination geometry imposed by the C2-symmetric ligand is instrumental in designing complexes with specific catalytic activities or physical properties. wikipedia.org

Stereochemical Purity and the Importance of the (2S,3S) Configuration in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of molecular design, particularly in the synthesis of pharmaceuticals and other biologically active compounds. pdx.edu Molecules with the same chemical formula but different spatial arrangements are known as stereoisomers. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, much like a pair of hands. vanderbilt.edu

The designation (2S,3S) refers to the specific absolute configuration at the two chiral centers (carbons 2 and 3) of the 1,4-Diaminobutane-2,3-diol (B13596322) molecule, according to the Cahn-Ingold-Prelog priority rules. stackexchange.com Its enantiomer is the (2R,3R) configuration. utexas.edu The stereochemical purity of a chiral compound is paramount, as different enantiomers can exhibit vastly different biological activities. In many cases, only one enantiomer is therapeutically effective, while the other may be inactive or even harmful. utexas.edu

The (2S,3S) configuration of 1,4-Diaminobutane-2,3-diol dictates the specific spatial orientation of its amino and hydroxyl groups. This precise arrangement is crucial when it is used as a chiral ligand or auxiliary, as it determines the facial selectivity of reactions occurring at the metal center or the substrate. numberanalytics.com The rigidity and well-defined stereochemistry of the resulting metal complexes are key to achieving high levels of asymmetric induction. wikipedia.org Therefore, the ability to synthesize (2S,3S)-1,4-Diaminobutane-2,3-diol with high enantiomeric purity is a significant achievement in synthetic organic chemistry, enabling the predictable and controlled synthesis of other chiral molecules. uni-erlangen.de

Overview of Fundamental and Applied Research Trajectories for (2S,3S)-1,4-Diaminobutane-2,3-diol

Research involving (2S,3S)-1,4-Diaminobutane-2,3-diol and related C2-symmetric vicinal diaminodiols has followed several key trajectories, from fundamental synthetic methodology to applications in catalysis and materials science.

Synthesis: A primary focus of research has been the development of efficient and stereoselective syntheses of (2S,3S)-1,4-Diaminobutane-2,3-diol. A notable method involves the use of (-)-diethyl tartrate as a chiral starting material. uni-erlangen.de This approach allows for the creation of the desired (2S,3S) stereochemistry in a controlled manner. The synthesis typically involves the conversion of the tartrate ester into a diazide, followed by reduction to the corresponding diamine. uni-erlangen.de

Asymmetric Catalysis: A major application of (2S,3S)-1,4-Diaminobutane-2,3-diol is in the field of asymmetric catalysis. uni-erlangen.de It serves as a precursor for the synthesis of more complex chiral ligands. For instance, it can be converted into ligands for transition metal complexes used in various enantioselective transformations. uni-erlangen.denih.gov The C2-symmetry of the ligand framework is instrumental in achieving high enantioselectivities in these catalytic reactions. wikipedia.org

Materials Science: The ability of C2-symmetric diaminodiols to form well-defined metal complexes has also attracted interest in materials science. numberanalytics.com Research is exploring the use of these complexes in the development of new materials with specific optical, electronic, or magnetic properties. The controlled stereochemistry at the metal center, dictated by the chiral ligand, is a key factor in tuning these properties. numberanalytics.com

Derivatives and Analogues: Researchers have also explored the synthesis and applications of derivatives of (2S,3S)-1,4-Diaminobutane-2,3-diol. For example, the dibenzyl ether and dibenzoate derivatives have been synthesized and characterized. uni-erlangen.de Additionally, related compounds where the amine or alcohol functional groups are modified have been investigated to fine-tune the steric and electronic properties of the resulting ligands and their metal complexes. nih.gov The sulfur-containing analogue, (2S,3S)-1,4-bis-sulfanylbutane-2,3-diol (dithiothreitol), is a well-known reducing agent. researchgate.netnih.gov

Properties

Molecular Formula |

C4H12N2O2 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2S,3S)-1,4-diaminobutane-2,3-diol |

InChI |

InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1 |

InChI Key |

HYXRUUHQXNAFAJ-IMJSIDKUSA-N |

Isomeric SMILES |

C([C@@H]([C@H](CN)O)O)N |

Canonical SMILES |

C(C(C(CN)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3s 1,4 Diaminobutane 2,3 Diol and Its Derivatives

Chemo- and Stereoselective Approaches from Chiral Pool Precursors

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. L-tartaric acid, a readily available and inexpensive natural product, is a prominent precursor for synthesizing (2S,3S)-1,4-Diaminobutane-2,3-diol. uni-erlangen.depw.edu.pl

Synthesis from L-Tartaric Acid and its Derivatives

A common and efficient pathway to (2S,3S)-1,4-Diaminobutane-2,3-diol commences with L-tartaric acid. uni-erlangen.de The synthesis typically involves the conversion of the carboxylic acid functionalities into other groups that can be further manipulated.

A representative synthetic sequence starts with the esterification of L-tartaric acid to produce diethyl tartrate. uni-erlangen.de The hydroxyl groups are then converted to good leaving groups, such as mesylates, by reacting with methanesulfonyl chloride. Subsequent nucleophilic substitution with sodium azide (B81097) introduces the azide functionalities, which serve as precursors to the amino groups. The ester groups are then reduced to primary alcohols. Finally, a reduction of the azide groups, commonly via catalytic hydrogenation, yields the desired (2S,3S)-1,4-Diaminobutane-2,3-diol. uni-erlangen.de

| Step | Reagents and Conditions | Intermediate/Product |

| Mesylation | MsCl, Et3N, CH2Cl2 | Diethyl 2,3-di-O-mesyl-L-tartrate |

| Azidation | NaN3, DMSO | Diethyl 2,3-diazido-2,3-dideoxy-L-threitol |

| Reduction | H2, PtO2, MeOH/H2O | (2S,3S)-1,4-Diaminobutane-2,3-diol |

An alternative approach involves the initial protection of the diol functionality of diethyl tartrate, for instance, as a dibenzyl ether, before proceeding with the transformation of the ester groups. uni-erlangen.de This strategy can be advantageous for subsequent synthetic steps.

Enantioselective Routes to (2S,3S)-1,4-Diaminobutane-2,3-diol Scaffolds

While the use of L-tartaric acid provides a direct route to the (2S,3S) isomer, other enantioselective methods starting from achiral precursors have been developed. These methods often rely on asymmetric reactions to establish the desired stereochemistry. nih.gov

One powerful strategy is the asymmetric aminohydroxylation of alkenes. rsc.orgorganic-chemistry.org This reaction, pioneered by Sharpless, allows for the stereoselective introduction of an amino and a hydroxyl group across a double bond. organic-chemistry.orgnih.gov By carefully selecting the chiral ligand, typically derived from cinchona alkaloids, either enantiomer of the resulting amino alcohol can be obtained with high enantioselectivity. organic-chemistry.orgthieme-connect.de For the synthesis of (2S,3S)-1,4-Diaminobutane-2,3-diol scaffolds, a suitable alkene precursor can be subjected to asymmetric aminohydroxylation to install one of the amino and hydroxyl groups with the correct stereochemistry. Subsequent functional group manipulations would then be required to introduce the second amino and hydroxyl group.

Another enantioselective approach involves the catalytic asymmetric diamination of alkenes. Although challenging, this method offers a more direct route to vicinal diamines. nih.gov

Development of Novel Amination and Diol Formation Protocols

The development of new methods for introducing amino and hydroxyl groups with high stereocontrol is crucial for improving the synthesis of (2S,3S)-1,4-Diaminobutane-2,3-diol and its analogs.

Reductive Amination Strategies for 1,4-Diol Precursors

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing (2S,3S)-1,4-Diaminobutane-2,3-diol, a precursor 1,4-diol can be oxidized to the corresponding dialdehyde (B1249045). This dialdehyde can then undergo a double reductive amination to introduce the two amino groups. chim.it

The choice of reducing agent is critical for the success of the reductive amination. organic-chemistry.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the intermediate imine in the presence of the aldehyde. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. wikipedia.orgorganic-chemistry.org

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride | Effective under mildly acidic conditions. wikipedia.org |

| Sodium Triacetoxyborohydride | A mild and selective reducing agent. wikipedia.org |

| Catalytic Hydrogenation | Utilizes H2 gas and a metal catalyst (e.g., Pd, Pt, Ni). wikipedia.orgorganic-chemistry.org |

Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a one-pot reaction, offers a streamlined approach. jocpr.comjocpr.com

Stereoselective Hydroxylation and Aminohydroxylation Methods

Asymmetric dihydroxylation and aminohydroxylation are powerful tools for creating chiral diols and amino alcohols, respectively. rsc.orgthieme-connect.de The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, can be employed to introduce the two hydroxyl groups onto an alkene precursor with high enantioselectivity. thieme-connect.de Similarly, the Sharpless asymmetric aminohydroxylation introduces an amino and a hydroxyl group in a stereocontrolled manner. organic-chemistry.orgnih.gov

The regioselectivity and enantioselectivity of these reactions are influenced by the choice of substrate, ligand, and reaction conditions. rsc.orgorganic-chemistry.org For instance, in the asymmetric aminohydroxylation of styrenes, the regioselectivity can be dependent on the specific alkaloid-derived ligand used. rsc.org These methods are instrumental in constructing the core structure of (2S,3S)-1,4-Diaminobutane-2,3-diol from unsaturated precursors.

Protecting Group Chemistry in the Preparation of Functionalized (2S,3S)-1,4-Diaminobutane-2,3-diol

The synthesis of functionalized derivatives of (2S,3S)-1,4-Diaminobutane-2,3-diol often requires the use of protecting groups to mask the reactive amino and hydroxyl functionalities. The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps.

For the diol functionality, cyclic acetals are commonly employed. chem-station.com For example, 1,2-diols can be protected as acetonides by reacting with acetone (B3395972) in the presence of an acid catalyst. youtube.com These are generally stable to basic and reductive conditions but are readily cleaved under acidic conditions. chem-station.com Benzylidene acetals are another option, often favoring the formation of six-membered rings with 1,3-diols. youtube.com

The amino groups are typically protected as carbamates, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups. These groups can be selectively removed under different conditions, providing orthogonal protection strategies.

The strategic application and removal of these protecting groups allow for the selective modification of different parts of the (2S,3S)-1,4-Diaminobutane-2,3-diol scaffold, enabling the synthesis of a wide range of complex derivatives.

Comparative Analysis of Synthetic Efficiencies and Mechanistic Insights into Stereocontrol

The synthesis commences with the protection of the diol functionalities of (-)-diethyl tartrate, followed by reduction of the ester groups to afford the corresponding diol. This intermediate is then converted to a dimesylate. The key stereochemistry-determining step involves a double nucleophilic substitution of the mesylate groups with sodium azide. This SN2 reaction proceeds with complete inversion of configuration at both stereocenters, transforming the (2R,3R) stereochemistry of the tartrate-derived backbone to the desired (2S,3S) configuration in the resulting diazide. The reaction is highly efficient, with reported yields of 95%. uni-erlangen.de

Mechanistically, the high stereocontrol observed in this step is a classic example of a Walden inversion. The azide anion attacks the carbon atom bearing the mesylate leaving group from the backside, leading to a predictable and complete inversion of the stereocenter. The C2 symmetry of the starting material ensures that this occurs at both reactive sites, leading to the enantiomerically pure (2S,3S)-diazido-1,4-butanediol derivative.

The final step of the synthesis is the reduction of the diazide to the corresponding diamine. This is typically achieved through catalytic hydrogenation, for instance, using platinum oxide (PtO2) as a catalyst. This reduction proceeds with retention of the newly established stereochemistry, affording the target (2S,3S)-1,4-Diaminobutane-2,3-diol in high yield (98%). uni-erlangen.de

An alternative approach mentioned in the literature involves starting from D-mannitol for the synthesis of the enantiomeric (2R,3R) product, which is used in the preparation of cisplatin (B142131) analogues. uni-erlangen.de While the full synthetic details for the (2S,3S) isomer from a different chiral pool source are not as explicitly detailed, the principles of using a chiral starting material and employing stereospecific reactions remain central.

Below is a data table summarizing the key steps and efficiencies of the synthesis starting from (-)-diethyl tartrate.

| Step No. | Reaction | Reagents | Yield (%) | Stereochemical Control |

| 1 | Mesylation of Diol | Methanesulfonyl chloride, Triethylamine | 99% | Retention of stereochemistry |

| 2 | Azide Substitution | Sodium azide | 95% | Complete inversion (SN2) |

| 3 | Reduction of Diazide | H2, Platinum oxide | 98% | Retention of stereochemistry |

Further advancements in the synthesis of related vicinal diamines often focus on catalytic asymmetric methods starting from achiral precursors, such as the enantioselective diamination of alkenes. While these methods offer the potential for more convergent syntheses, the chiral pool approach from tartaric acid remains a highly effective and widely used strategy for the specific synthesis of (2S,3S)-1,4-Diaminobutane-2,3-diol due to its high efficiency and predictable stereochemical control.

Coordination Chemistry and Ligand Design Principles of 2s,3s 1,4 Diaminobutane 2,3 Diol

Complexation with Transition Metals: Fundamental Studies

The coordination of (2S,3S)-1,4-diaminobutane-2,3-diol to transition metals is a foundational aspect of its chemistry, leading to the formation of well-defined chelate complexes with distinct properties.

Formation of Metal-Diaminodiol Chelate Complexes

(2S,3S)-1,4-Diaminobutane-2,3-diol and its derivatives act as effective chelating agents for transition metals, forming stable complexes through the coordination of the amino and hydroxyl groups. The diamine functionality, in particular, is a key contributor to the formation of these chelate complexes. For instance, the enantiomer, (2R,3R)-2,3-dihydroxy-1,4-diaminobutane, has been utilized in the synthesis of platinum(II) complexes with potential applications in cancer therapy ontosight.ai. These complexes demonstrate cytotoxic activity against various cancer cell lines, which is attributed to their ability to interact with DNA and induce apoptosis ontosight.ai.

The synthesis of such complexes often involves the reaction of a suitable metal precursor, such as K2[PtCl4], with the diaminodiol ligand. In a typical procedure, the platinum precursor is first treated with potassium iodide to form a more reactive intermediate. Subsequent addition of the diamine ligand, like (R,R)-diaminocyclohexane, leads to the formation of a stable chelate complex nih.gov. This general approach can be adapted for the synthesis of complexes with (2S,3S)-1,4-diaminobutane-2,3-diol.

The resulting metal-diaminodiol complexes can exhibit various coordination geometries depending on the metal ion and reaction conditions. For example, cobalt(II) and copper(II) have been shown to form complexes with chiral amino alcohols, resulting in diverse structural motifs ncl.ac.uk. The coordination environment around the metal center can range from tetrahedral to octahedral, influenced by the stoichiometry of the ligand and the presence of other coordinating species ncl.ac.ukicm.edu.pl.

Influence of Hydroxy Functionality on Coordination Modes and Chelate Stability

The chelate effect, a thermodynamic principle, explains the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. In the case of (2S,3S)-1,4-diaminobutane-2,3-diol, the two amino groups and two hydroxyl groups can all potentially coordinate to a metal ion, leading to the formation of multiple chelate rings and a significant increase in complex stability. The formation of five- or six-membered chelate rings is particularly favorable due to minimal ring strain.

The stability of metal complexes with amino acid-based ligands, which share functional similarities with (2S,3S)-1,4-diaminobutane-2,3-diol, is enhanced by the chelate effect nih.gov. The coordination of both the amino and carboxylate groups of amino acids to a platinum center leads to a more stable complex compared to those with monodentate ligands nih.gov. This stabilization is reflected in shorter bond distances between the metal and the chelating ligand nih.gov.

Furthermore, the hydroxyl groups can influence the electronic properties of the metal center. In some cases, the hydroxyl group can deprotonate to form an alkoxide, which can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. The stability of metal complexes is also influenced by the nature of the metal ion and the ligand, with factors such as the Irving-Williams series often dictating the relative stabilities of complexes with different divalent metal ions.

Application of (2S,3S)-1,4-Diaminobutane-2,3-diol as a Chiral Ligand in Catalysis

The well-defined stereochemistry of (2S,3S)-1,4-diaminobutane-2,3-diol makes it a valuable building block for the synthesis of chiral ligands for asymmetric catalysis. These ligands can induce high levels of enantioselectivity in a variety of chemical transformations.

Utility in Asymmetric Synthesis Processes

Ligands derived from chiral 1,2-diamines, such as (2S,3S)-1,4-diaminobutane-2,3-diol, have been successfully employed in a range of asymmetric synthesis processes nih.govresearchgate.netnih.gov. These ligands, when complexed with a suitable transition metal, can create a chiral environment around the active site of the catalyst, enabling the preferential formation of one enantiomer of the product.

One notable application is in the enantioselective cyanosilylation of ketones and ketoimines, where chiral ligands derived from amino alcohols have proven to be effective ontosight.ai. Another important area is the asymmetric synthesis of 1,2-diamines themselves, which are valuable building blocks in medicinal chemistry and materials science researchgate.netnih.gov. Catalytic methods for the asymmetric synthesis of 1,2-diamines often involve C-N or C-C bond-forming reactions catalyzed by chiral metal complexes researchgate.net.

The versatility of (2S,3S)-1,4-diaminobutane-2,3-diol as a ligand precursor is highlighted by its conversion into various derivatives suitable for different catalytic applications nih.gov. The ability to readily modify the structure of the ligand allows for the fine-tuning of its steric and electronic properties to optimize catalyst performance for a specific reaction.

Design of Chelate Complexes for Enantioselective Transformations (e.g., Hydrosilylation)

The design of effective chiral catalysts for enantioselective transformations often involves the careful selection of both the metal and the ligand. (2S,3S)-1,4-Diaminobutane-2,3-diol provides a rigid and stereochemically defined backbone for the construction of such catalysts.

Enantioselective hydrosilylation of ketones is a key transformation for the synthesis of chiral secondary alcohols. While specific examples utilizing ligands directly derived from (2S,3S)-1,4-diaminobutane-2,3-diol in this reaction are not extensively reported, the general principles of using chiral diamine ligands are well-established. For instance, rhodium complexes are commonly used as catalysts for the hydrosilylation of carbonyl compounds researchgate.net. The design of these catalysts involves creating a chiral pocket around the metal center that can effectively differentiate between the two enantiotopic faces of the prochiral ketone.

The performance of these catalysts is often evaluated based on the yield and enantiomeric excess (ee) of the product. High enantioselectivities are crucial for the practical application of these methods in the synthesis of pharmaceuticals and other fine chemicals. The development of new chiral ligands, including those derived from (2S,3S)-1,4-diaminobutane-2,3-diol, is an active area of research aimed at improving the efficiency and selectivity of these important transformations.

Engineering of Supramolecular Assemblies and Coordination Polymers

The ability of (2S,3S)-1,4-diaminobutane-2,3-diol to act as a bridging ligand, through its multiple coordination sites, opens up possibilities for the construction of higher-order structures such as supramolecular assemblies and coordination polymers. These materials can exhibit interesting properties and functionalities arising from their well-defined, and often chiral, architectures.

The self-assembly of chiral molecules can lead to the formation of complex and ordered supramolecular structures, driven by non-covalent interactions such as hydrogen bonding and metal-ligand coordination mdpi.comscilit.comresearchgate.netnih.gov. The chirality of the building blocks can be transferred to the macroscopic level, resulting in materials with unique chiroptical or catalytic properties nih.govmdpi.comscilit.com.

Coordination polymers are a class of materials formed by the linking of metal ions with organic bridging ligands ncl.ac.ukresearchgate.netrsc.orgmdpi.comfrontiersin.org. The use of chiral ligands, such as derivatives of (2S,3S)-1,4-diaminobutane-2,3-diol, can lead to the formation of chiral coordination polymers with helical or other non-centrosymmetric structures. These materials have potential applications in areas such as enantioselective separation, asymmetric catalysis, and nonlinear optics.

While specific examples of supramolecular assemblies or coordination polymers based on (2S,3S)-1,4-diaminobutane-2,3-diol are not widely documented, the principles of their formation are well understood from studies with related chiral ligands. The design of such materials involves the careful selection of the metal ion and the ligand to control the dimensionality and topology of the resulting network. The functional groups on the ligand, including the hydroxyl groups of the diaminodiol, can play a key role in directing the self-assembly process through hydrogen bonding and other intermolecular interactions.

Synthesis and Structural Characterization of Magnus' Green Salt Analogues

Magnus' green salt, [Pt(NH₃)₄][PtCl₄], is a classic example of a quasi-one-dimensional coordination compound, but its insolubility has historically limited its study and application. researchgate.net The use of functionalized ligands like (2S,3S)-1,4-diaminobutane-2,3-diol (dabdOH) has enabled the synthesis of soluble and processible analogues. researchgate.netresearchgate.net

New Magnus' green salt (MGS) analogues with the general formula [M(dabdOH)₂][MCl₄]·2H₂O, where M is either Palladium (Pd) or Platinum (Pt), have been successfully synthesized. researchgate.netrsc.org In these structures, the square planar complex cations, [M(dabdOH)₂]²⁺, and the square planar complex anions, [MCl₄]²⁻, stack alternately to form distinct linear chains. researchgate.netrsc.org

A notable achievement in the synthesis of these analogues is the formation of large, hexagonal plate crystals, a morphology not previously seen in MGS-type compounds. researchgate.netrsc.org The structural analysis revealed an unusual trigonal arrangement of these linear chain complexes. researchgate.netrsc.org These new materials exhibit distinct colors, with the palladium analogue appearing yellow and the platinum analogue appearing pink, which are attributed to weak metal-metal interactions along the chains. researchgate.netrsc.org The incorporation of the hydroxy-functionalized dabdOH ligand significantly increases the hydrophilicity of these MGS analogues, facilitating the growth of the largest single crystals reported for this class of compounds to date. researchgate.netrsc.org

| Compound | Formula | Metal (M) | Crystal System | Observed Color | Key Structural Feature |

| MGS Analogue 1 | [Pd(dabdOH)₂][PdCl₄]·2H₂O | Palladium (Pd) | Hexagonal | Yellow | Alternating [Pd(dabdOH)₂]²⁺ and [PdCl₄]²⁻ ions in linear chains. researchgate.netrsc.org |

| MGS Analogue 2 | [Pt(dabdOH)₂][PtCl₄]·2H₂O | Platinum (Pt) | Hexagonal | Pink | Alternating [Pt(dabdOH)₂]²⁺ and [PtCl₄]²⁻ ions in linear chains. researchgate.netrsc.org |

Role of Intra- and Interchain Hydrogen Bonding Networks in Architecting Metal Complexes

This network is comprised of two primary types of interactions:

Intrachain Hydrogen Bonds: These occur within a single linear chain of the metal complex.

Interchain Hydrogen Bonds: These link adjacent metal complex chains together.

The combination of these intra- and interchain hydrogen bonds results in the formation of a two-dimensional (2D) hydrogen-bond sheet. researchgate.netrsc.org These sheets are further interconnected by hydrogen bonds involving the lattice water molecules, creating a comprehensive three-dimensional architecture. researchgate.netrsc.org This extensive hydrogen-bonding network is a key factor in the formation of the unique trigonal grade-separated chain structure observed in the crystals. researchgate.netrsc.org

| Hydrogen Bond Type | Description | Resulting Structure |

| Intrachain | Occurs between functional groups within the same one-dimensional metal complex chain. | Provides stability and rigidity to the individual chains. |

| Interchain | Occurs between adjacent one-dimensional metal complex chains. | Links the individual chains together, forming a 2D sheet. researchgate.netrsc.org |

| Inter-sheet (via water) | Lattice water molecules form hydrogen bonds that connect the 2D sheets. | Extends the hydrogen-bonding network into a 3D architecture. researchgate.netrsc.org |

Stabilization of Uncommon Metal Oxidation States (e.g., Palladium(III)) in One-Dimensional Chain Complexes

A significant application of the robust hydrogen-bonding network facilitated by (2S,3S)-1,4-diaminobutane-2,3-diol is the stabilization of metal ions in uncommon oxidation states. The palladium(III) oxidation state, for instance, is typically unstable as it has a strong tendency to disproportionate. researchgate.net

Using the dabdOH ligand, a one-dimensional, halogen-bridged palladium complex, [Pd(dabdOH)₂Br]Br₂, has been synthesized, featuring palladium in the rare +3 oxidation state. researchgate.net The stabilization of the Pd(III) ion is directly attributed to the multiple hydrogen bonds created by the dabdOH ligand. researchgate.net This network effectively shortens the Pd-Br-Pd distance along the chain, which in turn stabilizes the Pd(III) state. researchgate.net The resulting complex demonstrates considerable thermal stability, maintaining the Pd(III) state up to its decomposition temperature of 443 K. researchgate.net This demonstrates a powerful strategy for using ligand design and supramolecular interactions to access and stabilize unusual electronic states in metal complexes. researchgate.net

| Complex | Metal Oxidation State | Stabilizing Factor | Key Property |

| [Pd(dabdOH)₂Br]Br₂ | Palladium(III) | The multiple hydrogen-bond network created by the dabdOH ligand shrinks the Pd-Br-Pd distance. researchgate.net | Exhibits superior electrical conductivity and is thermally stable up to 443 K. researchgate.net |

Advanced Spectroscopic and Computational Characterization of 2s,3s 1,4 Diaminobutane 2,3 Diol Systems

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, serving as a benchmark for all other structural and computational analyses.

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 1,4-diaminobutane-2,3-diol (B13596322) systems has been thoroughly investigated. The chiral (C2 symmetric) and meso isomers are key precursors in diastereospecific reactions. For instance, the reaction of these diols with aldehydes to form 1,5-dioxa-3,7-diazadecalin (DODAD) systems proceeds with high stereochemical fidelity. The threo starting materials, which include the (2S,3S) and (2R,3R) enantiomeric pair, yield cis-fused decalins, while the erythro or meso diol leads to the trans-fused product. researchgate.net

While a crystal structure for the parent (2S,3S)-1,4-diaminobutane-2,3-diol is not widely reported, single-crystal X-ray analysis of its N,N'-dibenzyl derivative provides critical insight into its solid-state structure. researchgate.netresearchgate.net This analysis unequivocally confirms the relative and absolute stereochemistry of the chiral backbone, validating the synthetic pathway from chiral precursors like tartaric acid. The known configuration of the starting material allows for the assignment of the absolute stereochemistry in the final product.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, the structure of (2S,3S)-1,4-diaminobutane-2,3-diol and its derivatives is dominated by a network of hydrogen bonds. The primary amine (-NH₂) and hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors. This extensive hydrogen bonding network dictates the crystal packing arrangement, influencing properties such as melting point and solubility.

The key intermolecular interactions are:

O-H···N Hydrogen Bonds: Strong interactions between the hydroxyl and amino groups of adjacent molecules.

N-H···O Hydrogen Bonds: Reciprocal interactions further strengthening the lattice.

These interactions create a robust, three-dimensional supramolecular architecture. In derivatives such as the N,N'-dibenzyl derivative, additional π-π stacking interactions between the aromatic rings can also play a role in the crystal packing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of molecules in solution, providing a crucial link between solid-state structures and their behavior in a liquid medium.

Assignment of Molecular Structure and Conformation

The molecular structure of (2S,3S)-1,4-diaminobutane-2,3-diol in solution has been confirmed through comprehensive NMR studies. The analysis of natural products like pharnilatins A and B, which contain the (2S,3S)-2,3-dihydroxyputrescine moiety, has been accomplished using 1D and 2D-NMR experiments. researchgate.net These studies allow for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Table 1: Representative ¹H and ¹³C NMR Data (Note: Exact chemical shifts are solvent-dependent. The data below is representative for a diol fragment.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1, H-1' | ~2.8 - 3.1 | - |

| H-2 | ~3.6 - 3.8 | - |

| H-3 | ~3.6 - 3.8 | - |

| H-4, H-4' | ~2.8 - 3.1 | - |

| C-1 | - | ~45 |

| C-2 | - | ~72 |

| C-3 | - | ~72 |

| C-4 | - | ~45 |

Conformational analysis in solution is achieved by examining the coupling constants between vicinal protons (e.g., J-coupling between H-2 and H-3). The magnitude of these constants provides information about the dihedral angle of the C2-C3 bond, indicating the preferred staggered conformation (anti or gauche). Studies on the stereoisomeric diaminobutanediols have shown excellent agreement between conformations determined by NMR and those predicted by computational models and observed in X-ray crystallography. researchgate.netresearchgate.net

Studies of Dynamic Processes in Solution

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes or proton exchange. libretexts.orgslideshare.net For (2S,3S)-1,4-diaminobutane-2,3-diol, variable-temperature (VT) NMR experiments can be used to investigate the rotation around the C-C and C-N bonds.

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal. slideshare.net The analysis of these changes allows for the determination of the energy barriers (ΔG‡) for conformational interconversion. libretexts.orgelsevierpure.com Furthermore, DNMR can monitor the rate of proton exchange between the -OH/-NH₂ groups and a protic solvent, a process that often results in the broadening of these signals at room temperature. libretexts.org

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a vital complement to experimental data, providing deep insights into the structural and electronic properties of molecules. For the stereoisomers of 1,4-diaminobutane-2,3-diol, theoretical calculations have been instrumental in rationalizing their observed properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a common method used to optimize molecular geometries and calculate thermodynamic properties. eurekaselect.comresearchgate.net These calculations can predict the relative stabilities of different conformations (e.g., gauche vs. anti) by determining their ground-state energies. The results of such calculations for diaminobutanediol systems have shown excellent correlation with experimental findings from X-ray and NMR data. researchgate.net

Table 2: Example of Calculated Relative Energies for Diol Conformers (Note: This is a representative table illustrating typical computational results.)

| Conformation | Method | Relative Energy (kcal/mol) |

| Anti | DFT (B3LYP/6-31G) | 0.00 (most stable) |

| Gauche | DFT (B3LYP/6-31G) | +0.85 |

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis are used to investigate stereoelectronic effects, such as intramolecular hydrogen bonding and hyperconjugation. eurekaselect.comresearchgate.net These calculations can quantify the stabilizing energy of an intramolecular O-H···N bond, which significantly influences the preferred conformation of the molecule in the gas phase or in non-polar solvents. The theoretical models provide a robust framework for understanding why certain conformations and reactive pathways are favored.

Application of Other Advanced Spectroscopic Techniques

Beyond standard characterization, advanced spectroscopic techniques can probe the subtle electronic and structural features of chiral molecules like (2S,3S)-1,4-Diaminobutane-2,3-diol.

Polarized Raman spectroscopy and Raman Optical Activity (ROA) are powerful non-destructive techniques for studying molecular structure, particularly for chiral molecules in solution. rsc.orgedinst.com While standard Raman spectroscopy provides information about vibrational modes based on the polarizability of chemical bonds, polarized techniques offer deeper insights into molecular symmetry and stereochemistry. edinst.com

ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. nih.govacs.org This differential scattering is directly sensitive to the three-dimensional arrangement of atoms, making ROA an exceptional tool for determining the absolute configuration and solution-phase conformation of chiral molecules like (2S,3S)-1,4-Diaminobutane-2,3-diol. rsc.orgnih.gov The resulting ROA spectrum contains positive and negative bands, creating a unique fingerprint of the molecule's stereochemistry.

By combining experimental ROA spectra with quantum chemical predictions of the vibrational frequencies and ROA intensities, it is possible to assign specific spectral features to the vibrations of the chiral centers and surrounding groups. This correlation provides a detailed characterization of the molecule's electronic ground state and conformational preferences. rsc.org

Table 3: Representative Raman and ROA Bands for a Chiral Vicinal Diol/Diamine (Illustrative) This table illustrates the type of data obtained from ROA spectroscopy, which provides detailed structural information based on vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected ROA Intensity | Significance for (2S,3S)-1,4-Diaminobutane-2,3-diol |

| ~3300-3400 | N-H, O-H stretching | Weak | Sensitive to hydrogen bonding environment |

| ~2850-2950 | C-H stretching | Moderate | Probes the conformation of the carbon backbone |

| ~1450 | CH₂ scissoring | Strong couplet (+/-) | Sensitive to the chiral arrangement around the C-C bond |

| ~1050-1150 | C-O, C-N stretching | Strong couplet (+/-) | Directly probes the stereogenic centers |

| ~800-950 | C-C stretching, skeletal modes | Moderate couplet (+/-) | Fingerprint region for overall molecular conformation |

Role of 2s,3s 1,4 Diaminobutane 2,3 Diol in Bio Inspired and Enzymatic Contexts

Biomimetic Synthesis Approaches Utilizing Diaminodiol Motifs

Biomimetic synthesis seeks to replicate nature's elegant and efficient chemical strategies in a laboratory setting. The synthesis of chiral vicinal diaminodiols like (2S,3S)-1,4-diaminobutane-2,3-diol often employs starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds.

A prominent biomimetic strategy for synthesizing (2S,3S)-1,4-diaminobutane-2,3-diol and its enantiomer begins with tartaric acid, a readily available chiral precursor. uni-erlangen.de This approach mirrors biosynthetic pathways where complex molecules are built from simple, stereochemically defined precursors. The synthesis involves a series of chemical transformations that preserve the stereochemistry of the starting material, leading to the desired enantiopure diaminodiol. This method highlights a key principle of biomimetic design: the use of nature's own building blocks to achieve stereochemical control.

The following table outlines a synthetic route starting from (-)-diethyl tartrate to produce the (2S,3S) enantiomer.

| Step | Reactants | Key Transformation | Product |

| 1 | (-)-Diethyl tartrate, MsCl, Et₃N | Mesylation of hydroxyl groups | Diethyl 2,3-di-O-mesyl-tartrate |

| 2 | Diethyl 2,3-di-O-mesyl-tartrate, NaN₃ | Azide (B81097) substitution (double inversion) | Diethyl 2,3-diazido-2,3-dideoxysuccinate |

| 3 | Diethyl 2,3-diazido-2,3-dideoxysuccinate, BCl₃·Me₂S | Reduction of esters to alcohols | (2S,3S)-2,3-Diazidobutane-1,4-diol |

| 4 | (2S,3S)-2,3-Diazidobutane-1,4-diol, H₂, PtO₂ | Reduction of azides to amines | (2S,3S)-1,4-Diaminobutane-2,3-diol |

Another relevant concept in biomimetic synthesis is oxidative dimerization, where monomeric phenolic precursors are coupled by single-electron enzyme complexes, such as laccase, to form more complex structures. beilstein-journals.org While not a direct synthesis of the target compound, this principle of enzymatic coupling inspires laboratory syntheses of complex natural products and underscores the type of transformations that diol or amino-containing molecules can undergo in bio-inspired systems. beilstein-journals.org

Interaction with Model Biological Systems: Exploring Molecular Recognition

Molecular recognition is the foundation of many biological processes, involving specific, non-covalent interactions between a host and a guest molecule. The defined three-dimensional structure of (2S,3S)-1,4-diaminobutane-2,3-diol, with its multiple hydrogen bond donors (amine and hydroxyl groups) and defined chirality, makes it an ideal candidate for studies involving molecular recognition by synthetic host systems.

Chiral host-guest chemistry often employs macrocyclic molecules, such as crown ethers or metalloporphyrin tweezers, to selectively bind chiral guests. nih.govmdpi.com These synthetic hosts can mimic the binding pockets of enzymes or receptors. For a molecule like (2S,3S)-1,4-diaminobutane-2,3-diol, recognition would involve:

Hydrogen Bonding: The primary amine and hydroxyl groups can form multiple hydrogen bonds with complementary functional groups on a host molecule.

Chiral Matching: The specific (S,S) configuration of the stereocenters means that it will have a different binding affinity for a chiral host compared to its (R,R) enantiomer or the meso diastereomer. This enantioselective binding is a hallmark of biological recognition. mdpi.com

The interaction between a chiral guest and an achiral host can induce chirality in the host's conformation, a phenomenon detectable by techniques like circular dichroism (CD) spectroscopy. nih.govpku.edu.cn For example, when an achiral porphyrin-based "tweezer" molecule binds a chiral guest, the porphyrin rings may twist in a preferred direction, resulting in a characteristic CD signal known as an exciton-coupled circular dichroism (ECCD) signal. mdpi.com The sign and intensity of this signal can be used to determine the absolute configuration of the guest molecule. The ability of chiral diamines to induce such changes makes them valuable tools for developing new chiroptical sensing materials. nih.gov

| Host System Type | Potential Guest | Key Interaction Principle | Significance |

| Chiral Crown Ethers | Chiral Ammonium Salts | Host-guest complexation with chiral discrimination. nih.gov | Distinguishing between enantiomers. |

| Metalloporphyrin Tweezers | Chiral Diamines, Amino Acids | Induced fit and intermolecular chirality induction, leading to an ECCD signal. mdpi.com | Enantioselective binding and analysis of racemic compounds. |

| Hydrogen-Bonded Macrocycles | Amino Acid Derivatives | Supramolecular chirality transfer upon host-guest association. nih.gov | Amplification of chiroptical signals for sensing applications. |

Relevance to Microbial Pathways and Stereoisomer Formation

(2S,3S)-1,4-Diaminobutane-2,3-diol is a structural analog of 2,3-butanediol (B46004) (2,3-BDO), a bulk chemical produced through fermentation by numerous microorganisms. 2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. rsc.org The specific isomer or mixture of isomers produced is highly dependent on the microorganism and the specific enzymes it possesses, particularly butanediol (B1596017) dehydrogenases (BDHs). nih.govrsc.org

The metabolic pathways for 2,3-BDO provide a powerful model for understanding how stereochemistry is controlled in microbial systems. For instance:

Bacillus subtilis primarily produces (2R,3R)-2,3-BDO and meso-2,3-BDO.

Klebsiella pneumoniae typically generates meso-2,3-BDO and (2S,3S)-2,3-BDO. rsc.org

The catabolism (metabolic breakdown) of these stereoisomers also requires stereospecific enzymes. The bacterium Pseudomonas putida KT2440 can utilize all three stereoisomers of 2,3-BDO as a sole carbon source for growth. nih.gov Its metabolic machinery includes distinct dehydrogenases for different stereoisomers. Notably, two quinoprotein alcohol dehydrogenases, PedE and PedH, were identified as responsible for the dehydrogenation of (2S,3S)-2,3-BDO. nih.govfrontiersin.org This enzymatic specificity for the (2S,3S) configuration in a related molecule suggests that enzymes could exist, or could be engineered, to act specifically on the analogous (2S,3S)-1,4-diaminobutane-2,3-diol.

| Microorganism | 2,3-Butanediol Stereoisomers Produced | Key Enzyme Family |

| Klebsiella pneumoniae | (2S,3S)-2,3-BDO, meso-2,3-BDO | Butanediol Dehydrogenase |

| Bacillus subtilis | (2R,3R)-2,3-BDO, meso-2,3-BDO | Butanediol Dehydrogenase |

| Pseudomonas putida KT2440 | (Catabolizes all three isomers) | (2R,3R)-Butanediol Dehydrogenase, Quinoprotein Alcohol Dehydrogenases (for 2S,3S-BDO) nih.gov |

In the context of synthetic biology and metabolic engineering, (2S,3S)-1,4-diaminobutane-2,3-diol represents a valuable chiral building block. Its bifunctional nature, with both amine and alcohol groups, allows for a wide range of potential enzymatic modifications in hypothetical or engineered biosynthetic pathways.

Enzymes are classified into broad categories based on the reactions they catalyze. Several of these enzyme classes could theoretically utilize a diaminodiol substrate:

Transferases: These enzymes move functional groups from one molecule to another. For example, an acyltransferase could attach an acyl group to one of the amine or hydroxyl moieties, while a glycosyltransferase could add a sugar molecule.

Oxidoreductases: This class includes dehydrogenases, which could selectively oxidize the hydroxyl groups to ketones, a reaction analogous to the first step in 2,3-BDO catabolism. nih.gov

Ligases: These enzymes join two molecules together. A ligase could potentially use the diaminodiol as a scaffold to link other molecules, forming more complex structures. khanacademy.org

The use of chiral diamines derived from bio-inspired synthesis as ligands for asymmetric catalysis is a practical application of this building block potential. uni-erlangen.de By coordinating with a metal center, these ligands create a chiral environment that can steer a chemical reaction to produce a specific enantiomer, effectively acting as an artificial enzyme. This application bridges the gap between classic organic synthesis and enzymatic catalysis, demonstrating the utility of (2S,3S)-1,4-diaminobutane-2,3-diol as a foundational component for creating new, functional molecules.

Future Directions and Emerging Research Avenues for 2s,3s 1,4 Diaminobutane 2,3 Diol

Rational Design of Derivatives for Enhanced Chiral Induction and Ligand Performance

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a highly specific and stereocontrolled environment around a metal center. The rational design of new bioactive molecules and catalysts is a critical but challenging task. mdpi.com (2S,3S)-1,4-diaminobutane-2,3-diol serves as an exemplary building block for such endeavors. researchgate.net Its diamine and diol functionalities are prime sites for chemical modification to fine-tune steric and electronic properties, thereby enhancing chiral induction.

Future research will focus on creating libraries of derivatives by modifying the amino and hydroxyl groups. For instance, the synthesis of dibenzyl ethers from the diol has been demonstrated as a viable derivatization strategy. researchgate.netuni-erlangen.de This approach can be expanded to include a wide array of functional groups. The introduction of bulky substituents on the nitrogen or oxygen atoms can increase steric hindrance, which is often crucial for creating a selective pocket in a catalyst. Conversely, incorporating electron-withdrawing or electron-donating groups can modulate the electronic properties of the metal center, influencing its reactivity and selectivity.

Chiral 1,2-diamines are foundational in asymmetric synthesis, serving as chiral auxiliaries, ligands, and organocatalysts. ua.es By systematically modifying the (2S,3S)-1,4-diaminobutane-2,3-diol backbone, researchers can develop new generations of ligands for a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and dihydroxylations. ua.esresearchgate.net

Table 1: Strategies for Derivative Design of (2S,3S)-1,4-Diaminobutane-2,3-diol

| Modification Site | Strategy | Potential Effect on Ligand Performance |

|---|---|---|

| Amino Groups (-NH₂) | Alkylation/Arylation | Increases steric bulk, modifies electronic properties. |

| Acylation | Forms amides, alters coordination geometry and electronic nature. | |

| Schiff Base Formation | Creates multidentate ligands with imine functionalities. | |

| Hydroxyl Groups (-OH) | Etherification (e.g., benzylation) | Increases steric hindrance, enhances solubility in organic solvents. uni-erlangen.de |

| Esterification | Modulates electronic properties and potential for hydrogen bonding. |

Exploration of (2S,3S)-1,4-Diaminobutane-2,3-diol in Advanced Functional Materials (e.g., conductive polymers, sensors)

The field of advanced materials, particularly conductive polymers (CPs), offers fertile ground for the application of chiral building blocks like (2S,3S)-1,4-diaminobutane-2,3-diol. CPs are organic materials with the electrical and optical properties of metals and semiconductors, making them ideal for applications in flexible electronic devices and sensors. researchgate.net Their properties can be tuned through the incorporation of specific functional monomers.

The diamine structure of (2S,3S)-1,4-diaminobutane-2,3-diol makes it a prime candidate for incorporation into polymer backbones, such as polyanilines or polypyrroles, through electrochemical or chemical polymerization. researchgate.netnih.gov The presence of chiral centers within the polymer chain could induce helical structures, leading to materials with unique chiroptical properties. Furthermore, the hydroxyl groups offer sites for cross-linking, which can enhance the mechanical stability and processability of the resulting polymer films.

In sensor technology, CPs are used to detect a wide range of chemical and biological analytes. researchgate.net Nanocomposites of CPs with materials like carbon nanotubes or metal nanoparticles are often employed to enhance sensitivity and selectivity. researchgate.net (2S,3S)-1,4-diaminobutane-2,3-diol could be used to functionalize these nanocomposites. Its amino and hydroxyl groups can act as specific binding sites for target molecules, enabling the development of highly selective sensors. For example, a polymer incorporating this diaminodiol could be designed to selectively bind to specific metal ions, organic molecules, or even biomolecules through stereospecific interactions.

Table 2: Potential Applications in Advanced Functional Materials

| Material Type | Role of (2S,3S)-1,4-Diaminobutane-2,3-diol | Potential Application |

|---|---|---|

| Conductive Polymers | Chiral monomer or cross-linking agent | Chiroptical devices, enantioselective electrodes. |

| Chemical Sensors | Functional monomer for analyte recognition | Selective detection of metal ions, volatile organic compounds (VOCs). nih.gov |

| Biosensors | Ligand for immobilizing biomolecules | Enantioselective biosensors for detecting chiral drugs or metabolites. azom.com |

| Chiral Stationary Phases | Covalent attachment to a support (e.g., silica) | Chromatographic separation of enantiomers. |

Development of Sustainable Synthetic Routes to (2S,3S)-1,4-Diaminobutane-2,3-diol

The principles of green chemistry call for the development of synthetic pathways that are efficient, economical, and environmentally benign. A key strategy is the use of renewable feedstocks. An efficient synthesis for both (2R,3R)- and (2S,3S)-1,4-diaminobutane-2,3-diol has been developed starting from tartaric acid, a readily available and inexpensive chiral precursor derived from winemaking byproducts. researchgate.netuni-erlangen.de

The synthesis starting from (-)-diethyl tartrate proceeds through a series of high-yielding steps, demonstrating a practical route to the target molecule. uni-erlangen.de This approach leverages the inherent chirality of the starting material, avoiding the need for complex resolution steps or expensive asymmetric catalysts. Another sustainable strategy involves the use of other naturally occurring chiral molecules, such as D-mannitol, which has been used to create related chiral diol derivatives. ias.ac.in

Future research will likely focus on further optimizing these routes, for example, by minimizing the use of hazardous reagents or solvents and improving atom economy. Biocatalysis, using enzymes or whole-cell systems to perform key transformations, represents another promising avenue for a more sustainable synthesis. The microbiological production of related compounds like 2,3-butanediol (B46004) from waste biomass highlights the potential for developing bio-based routes to diaminodiols. nih.gov

Table 3: Overview of a Sustainable Synthetic Route from (-)-Diethyl Tartrate uni-erlangen.de

| Step | Precursor | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | (-)-Diethyl tartrate | MsCl, Et₃N | Di-mesylated tartrate | 99% |

| 2 | Di-mesylated tartrate | NaN₃, DMSO | Diazido derivative | 95% |

| 3 | Diazido derivative | BCl₃·Me₂S | Diazido diol | 81% |

Synergistic Computational and Experimental Approaches for Catalyst and Material Discovery

The discovery of new catalysts and materials is increasingly driven by a synergistic partnership between computational modeling and experimental validation. nih.gov This integrated approach can significantly accelerate the design and development process, reducing the time and cost associated with traditional trial-and-error methods. mdpi.com

In the context of (2S,3S)-1,4-diaminobutane-2,3-diol, computational tools like Density Functional Theory (DFT) and molecular dynamics can be used to model derivatives and predict their performance. For example, researchers can computationally screen a virtual library of ligands derived from the diaminodiol to identify candidates with the most promising structures for high chiral induction in a specific reaction. The models can predict transition state energies, which correlate with catalytic activity and enantioselectivity, guiding experimentalists to synthesize only the most promising candidates. nih.gov

This synergy is also applicable to materials science. Computational models can predict the electronic, optical, and mechanical properties of polymers incorporating (2S,3S)-1,4-diaminobutane-2,3-diol. This allows for the in silico design of materials with targeted functionalities, such as a specific band gap for a conductive polymer or optimized binding pockets for a sensor application. The experimental results then provide crucial feedback to refine and improve the accuracy of the computational models, creating a powerful discovery cycle.

Table 4: Workflow for Synergistic Catalyst and Material Discovery

| Step | Computational Approach | Experimental Approach | Objective |

|---|---|---|---|

| 1. Design | Create a virtual library of (2S,3S)-1,4-diaminobutane-2,3-diol derivatives. | N/A | Explore a wide chemical space. |

| 2. Prediction | Model ligand-metal complexes or polymer properties. Predict enantioselectivity, conductivity, etc. | N/A | Identify high-potential candidates. |

| 3. Synthesis | N/A | Synthesize the most promising candidates identified in Step 2. | Create physical samples for testing. |

| 4. Testing & Validation | N/A | Test the synthesized catalysts or materials for performance (e.g., %ee, conductivity). | Validate computational predictions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-1,4-Diaminobutane-2,3-diol, and what key steps ensure stereochemical fidelity?

- Methodological Answer : Synthesis typically involves stereoselective amination of a diol precursor. For example, starting from (2S,3S)-butane-2,3-diol, amino groups can be introduced via nucleophilic substitution using protected amines (e.g., phthalimide) under Mitsunobu conditions to retain stereochemistry . Post-reaction deprotection (e.g., hydrazine for phthalimide removal) yields the target compound. Characterization via chiral HPLC or polarimetry confirms enantiopurity .

Q. How can the stereochemical configuration of (2S,3S)-1,4-Diaminobutane-2,3-diol be experimentally verified?

- Methodological Answer : X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of hydroxyl and amino groups. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) distinguishes enantiomers via split signals, while -NDRC (natural abundance double resonance carbon) spectroscopy detects diastereotopic effects .

Q. What functional groups in this compound influence its reactivity, and how do they compare to structurally similar molecules?

- Methodological Answer : The vicinal amino and hydroxyl groups enable hydrogen bonding and chelation, enhancing catalytic activity in asymmetric synthesis. Compared to (2R,3S)-2,3-dibromo-1,4-butanediol , the amino groups in (2S,3S)-1,4-diaminobutane-2,3-diol reduce electrophilicity but increase nucleophilicity, favoring substitution reactions at the hydroxyl sites under acidic conditions .

Advanced Research Questions

Q. How does (2S,3S)-1,4-Diaminobutane-2,3-diol act as a chiral auxiliary in asymmetric catalysis, and what experimental parameters optimize enantioselectivity?

- Methodological Answer : The compound’s rigid stereochemistry allows it to coordinate metals (e.g., Ru or Pd) in catalytic cycles, directing substrate orientation. Enantioselectivity is maximized by tuning solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to 25°C), as lower temperatures reduce conformational flexibility, improving stereocontrol. Kinetic studies (e.g., Eyring plots) quantify activation barriers for competing pathways .

Q. How can conflicting data regarding this compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. For example, DTT (a structural analog) exhibits concentration-dependent effects: ≤1 mM reduces disulfides, while ≥5 mM disrupts protein folding . For (2S,3S)-1,4-diaminobutane-2,3-diol, dose-response curves and structural analogs (e.g., fluorinated derivatives ) should be tested under standardized redox conditions (e.g., controlled O levels) to isolate mechanism-specific effects.

Q. What strategies are effective in synthesizing and isolating stereoisomers of this compound for comparative bioactivity studies?

- Methodological Answer : Diastereomeric salts (e.g., using L-tartaric acid) can resolve enantiomers via crystallization. Alternatively, chiral stationary-phase HPLC (e.g., Chiralpak IA) separates stereoisomers with >99% purity. Comparative bioactivity assays should use equimolar concentrations across isomers and include negative controls (e.g., racemic mixtures) to rule out matrix effects .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

- Methodological Answer : Amino groups protonate below pH 6, increasing solubility but accelerating degradation via intramolecular cyclization. Stability studies (HPLC monitoring) show optimal storage at pH 7.4 (phosphate buffer) and -80°C, with <5% degradation over 6 months. Lyophilization in inert atmospheres (N) prevents oxidation .

Q. What analytical techniques are most robust for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with derivatization (e.g., dansyl chloride for fluorescence detection) achieves nanomolar sensitivity in serum or tissue homogenates. Isotope dilution (e.g., -labeled internal standards) corrects for matrix interference. For structural confirmation, high-resolution MALDI-TOF identifies adducts (e.g., Na, K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.